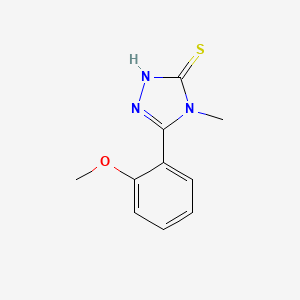

5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Description

5-(2-Methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS: 748776-48-9) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4, a 2-methoxyphenyl group at position 5, and a thiol (-SH) group at position 2. Its molecular formula is C₁₀H₁₀N₃OS, with a molecular weight of 221.27 g/mol. The compound’s structure combines electron-donating (methoxy) and electron-withdrawing (thiol) groups, influencing its reactivity and biological activity .

Synthesis: The compound is typically synthesized via cyclization of thiosemicarbazide precursors. For example, derivatives of 1,2,4-triazole-3-thiols are often prepared by reacting substituted hydrazinecarbothioamides with acylating agents under alkaline conditions, followed by cyclization .

Properties

IUPAC Name |

3-(2-methoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-13-9(11-12-10(13)15)7-5-3-4-6-8(7)14-2/h3-6H,1-2H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQYEVBKWNUVNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxybenzohydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with methyl iodide. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the triazole ring or the methoxyphenyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Modified triazole derivatives.

Substitution: Various substituted triazole compounds with different functional groups.

Scientific Research Applications

5-(2-Methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Properties :

- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the thiol and methoxy groups.

- Reactivity : The thiol group enables S-alkylation or oxidation, while the triazole ring participates in hydrogen bonding and π-π stacking interactions .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Triazole-3-thiol derivatives vary in substituents at positions 4 and 5, which critically modulate their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Triazole-3-thiol Derivatives

Key Observations :

- Electron-Donating Groups (e.g., methoxy) : Increase solubility and electron density, favoring interactions with biological targets like enzymes .

- Electron-Withdrawing Groups (e.g., nitro, chloro) : Enhance oxidative stability and electrophilicity, improving inhibition of enzymes (e.g., α-glucosidase in coccidiosis) .

- Bulkier Substituents (e.g., adamantane) : Improve lipophilicity and membrane permeability but may reduce aqueous solubility .

Biological Activity

5-(2-Methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores the pharmacological properties of this compound, emphasizing its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for 5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is . The compound features a triazole ring, which is a key structural motif associated with various biological activities. The presence of the methoxy group and the thiol functionality contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentration (MIC) values for related triazole compounds have been reported as low as 0.25 µg/mL, suggesting potent antibacterial activity .

Anticancer Properties

The anticancer potential of triazole derivatives has been extensively studied. In vitro assays have demonstrated that 5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol exhibits cytotoxic effects against several cancer cell lines. For example, compounds structurally related to this triazole have shown effectiveness in inhibiting cell proliferation in hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), and prostate cancer (PC-3) cell lines .

Table 1: In Vitro Anticancer Activity

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-(2-Methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | HePG-2 | 12.5 |

| 5-(2-Methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | MCF-7 | 15.0 |

| 5-(2-Methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | PC-3 | 10.0 |

Anti-inflammatory Effects

Triazoles have also been investigated for their anti-inflammatory properties. The compound's thiol group may play a role in modulating inflammatory pathways by acting as a reactive species scavenger or by inhibiting pro-inflammatory cytokines .

Case Studies

- Antibacterial Efficacy : A study involving the synthesis of various triazole derivatives highlighted the enhanced antibacterial activity of compounds containing electron-donating groups at specific positions on the phenyl ring. The presence of a methoxy group significantly improved the activity against Gram-positive bacteria .

- Cytotoxicity Assessment : In an experiment assessing the cytotoxic effects of triazole derivatives on cancer cells, it was observed that modifications to the phenyl ring influenced the compound's efficacy. Specifically, substitutions at the para position were found to enhance anticancer activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol?

- Methodological Answer : The compound can be synthesized via cyclization of hydrazinecarbothioamide intermediates. For example, 2-isonicotinoyl-N-phenylhydrazinecarbothioamide is cyclized in basic media (e.g., NaOH) to form the triazole-thiol core . Alternative routes involve reacting substituted hydrazides with thiocyanate derivatives under reflux conditions, followed by acid hydrolysis to yield the thiol group . Optimization includes varying reaction time (3–6 hours) and temperature (room temperature to reflux) to improve yields .

Q. How can the purity and structural integrity of the compound be confirmed?

- Methodological Answer : Use a combination of elemental analysis (to confirm C, H, N, S content), IR spectroscopy (to identify -SH stretching at ~2500 cm⁻¹ and triazole ring vibrations), and ¹H/¹³C NMR (to verify substituent positions and methyl/methoxy groups) . Thin-layer chromatography (TLC) with UV detection is recommended to confirm individuality and monitor reaction progress .

Q. What is the solubility profile of the compound in common solvents?

- Methodological Answer : Systematic testing in solvents like DMSO, ethanol, methanol, and chloroform is advised. The thiol group enhances solubility in polar aprotic solvents (e.g., DMSO), while the aromatic methoxyphenyl group improves solubility in ethanol. Solubility data should be collected at room temperature and elevated temperatures (40–60°C) to guide experimental design .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation or derivatization be addressed?

- Methodological Answer : Alkylation at the thiol group (vs. triazole nitrogen) is influenced by reaction conditions. For example, using bromoalkanes in propan-2-ol under reflux selectively targets the -SH group, yielding S-alkyl derivatives . To favor N-alkylation, employ milder conditions (e.g., room temperature, polar solvents like DMF) and monitor via TLC .

Q. What computational tools predict the pharmacological potential of this compound?

- Methodological Answer : Use the PASS (Prediction of Activity Spectra for Substances) program to forecast antimicrobial, antifungal, or anticancer activity based on structural analogs . Molecular docking (e.g., with AutoDock Vina) can model interactions with target proteins (e.g., bacterial enzymes or fungal CYP51), prioritizing derivatives for synthesis .

Q. How should contradictory biological activity data be analyzed?

- Methodological Answer : Discrepancies in antimicrobial studies (e.g., varying MIC values) may arise from structural modifications (e.g., substituent electronegativity) or assay conditions (e.g., broth microdilution vs. agar diffusion). Compare results with structurally similar compounds (e.g., 5-(4-chlorophenyl) analogs) and standardize protocols (e.g., CLSI guidelines) .

Key Research Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.